2'-Phenyl-1',2'-dihydro-2,3'-biquinoline is a heterocyclic compound classified within the quinoline family, characterized by its unique structure that contains two fused quinoline rings. The molecular formula for this compound is C24H18N2, and it has a molecular weight of 334.4 g/mol. The IUPAC name for this compound is 2-(2-phenyl-1,2-dihydroquinolin-3-yl)quinoline. Quinoline derivatives, including 2'-Phenyl-1',2'-dihydro-2,3'-biquinoline, are recognized for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and drug development.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
The biological activity of 2'-Phenyl-1',2'-dihydro-2,3'-biquinoline has been a subject of research due to its potential therapeutic properties. Quinoline derivatives are known for their activities against various pathogens and diseases. Specifically, this compound may exhibit:
The synthesis of 2'-Phenyl-1',2'-dihydro-2,3'-biquinoline can be achieved through several methods:
One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1',4'-dihydro-2,3'-biquinolyl with organolithium compounds can yield a mixture of various dihydroquinoline derivatives.
In an industrial context, optimized synthetic routes are often employed to ensure high yield and purity. This may involve the use of catalysts, controlled reaction temperatures, and specific solvents to enhance the efficiency of the synthesis process. Detailed industrial methods are typically proprietary and may vary between manufacturers .
The applications of 2'-Phenyl-1',2'-dihydro-2,3'-biquinoline span across various fields:
Research into the interaction studies of 2'-Phenyl-1',2'-dihydro-2,3'-biquinoline reveals its potential mechanisms of action. The compound interacts with molecular targets such as enzymes and receptors, which may lead to inhibition or activation of specific pathways. This interaction is crucial for understanding its biological effects and therapeutic potential. For instance, studies have indicated that quinoline derivatives can interfere with DNA replication and protein synthesis processes.
Several compounds share structural similarities with 2'-Phenyl-1',2'-dihydro-2,3'-biquinoline. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Description | Unique Features |
---|---|---|
1-Methylquinolin-4(1H)-one | A methyl-substituted quinolone derivative | Exhibits distinct antimicrobial properties |
4-Aminoquinoline | Contains an amino group at position 4 | Known for antimalarial activity |
Quinacrine | A chloroquine derivative used in malaria treatment | Exhibits unique anti-inflammatory properties |
While these compounds share a common quinoline backbone, 2'-Phenyl-1',2'-dihydro-2,3'-biquinoline's unique phenyl substitution confers distinct biological activities that differentiate it from others in the class .